2-{2-[4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)phenyl]ethenyl}-1,3-benzoxazole
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Overview
Description
2-{2-[4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)phenyl]ethenyl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a triazole ring through a phenyl-ethenyl bridge. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 2-{2-[4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)phenyl]ethenyl}-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.
Synthesis of the Benzoxazole Core: The benzoxazole ring can be synthesized via the condensation of o-aminophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the triazole and benzoxazole moieties through a phenyl-ethenyl bridge, often using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
2-{2-[4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)phenyl]ethenyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: :
Properties
CAS No. |
61309-97-5 |
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Molecular Formula |
C29H20N4O |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[2-[4-(2,5-diphenyltriazol-4-yl)phenyl]ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C29H20N4O/c1-3-9-22(10-4-1)28-29(32-33(31-28)24-11-5-2-6-12-24)23-18-15-21(16-19-23)17-20-27-30-25-13-7-8-14-26(25)34-27/h1-20H |
InChI Key |
JKDDLRQJLJIGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5O4)C6=CC=CC=C6 |
Origin of Product |
United States |
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